![molecular formula C8H5BrClFN2 B1375058 4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1239720-20-7](/img/structure/B1375058.png)
4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole (BCFMB) is an organic compound belonging to the class of benzimidazoles. It is widely used in scientific research, as it has a wide range of applications in various fields. It is also used as a reagent in organic synthesis due to its high reactivity. BCFMB has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis of Complex Chemical Structures :
- A study detailed the synthesis of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1H-imidazole, representing a new class of azole antifungal agents. This research highlights the role of similar compounds in developing antifungal drugs (RaneDinanath et al., 1988).
Chemical Property Studies :
- Another research focused on synthesizing 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate, investigating the effects of reaction formulas on product yield (Huang Jin-qing, 2009).
- A study on the reaction of imidazole with 1-halogeno-2,4-dinitrobenzenes in aprotic solvents contributed to understanding aromatic nucleophilic substitution reactions in such environments (Akinyele et al., 1993).
Pharmacological Applications :
- Research into the synthesis of fluorinated heterocyclic compounds for pharmacological screening included derivatives of (E)-6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole, examining their antibacterial and antiinflammatory activities (Binoy et al., 2021).
- A study on the synthesis of substituted fluorobenzimidazoles as inhibitors of 5‐lipoxygenase and soluble epoxide hydrolase explored their potential in anti‐inflammatory activity (Nandha et al., 2018).
properties
IUPAC Name |
4-bromo-2-chloro-6-fluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFN2/c1-13-6-3-4(11)2-5(9)7(6)12-8(13)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDRARBUQFNRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)F)Br)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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